4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid, also known as 4-CPBA, is an organic compound characterized by its complex structure consisting of multiple phenyl rings and a carboxylic acid functional group. Its molecular formula is C20H14O4, and it has a molar mass of approximately 334.32 g/mol. The compound features a central benzoic acid moiety with three phenyl groups attached to it, enhancing its potential for various chemical interactions and applications in research and industry .
H2QPDC does not possess a direct biological mechanism of action. Its significance lies in its role as a building block for MOFs, which can have diverse functionalities depending on the chosen metal and synthesis conditions. MOFs based on H2QPDC can exhibit properties like gas adsorption, separation, and catalysis [].
These reactions are useful in synthesizing derivatives or modifying the compound for specific applications .
Synthesis of 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid typically involves multi-step organic synthesis techniques:
These methods allow for the production of the compound in sufficient purity for research purposes .
The applications of 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid span various fields:
Interaction studies involving 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid have focused on its binding affinity with biological targets. These studies typically utilize techniques such as:
These interactions are crucial for understanding the compound's potential therapeutic effects and mechanisms of action.
Several compounds share structural similarities with 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid. Notable examples include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4,4'-Dicarboxydiphenyl ether | Two carboxylic groups on biphenyl | Used primarily in polymer synthesis |
| p-Terphenyl-4,4′′-dicarboxylic acid | Contains two carboxylic groups on a terphenyl | Known for high thermal stability |
| 2-Carboxybenzophenone | Benzophenone structure with a carboxylic group | Exhibits strong UV absorption properties |
These compounds highlight the unique structural characteristics of 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid, particularly its triaryl structure which may confer distinct electronic properties not found in simpler derivatives .
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, resulting in the primary designation 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid [1]. This systematic name explicitly describes the molecular structure, indicating the presence of four phenyl rings connected in a linear arrangement with carboxylic acid functional groups positioned at the terminal para positions [1].
Several alternative nomenclature systems provide equivalent designations for this compound. The most commonly encountered alternative name is [1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid, which emphasizes the quaterphenyl backbone structure with dicarboxylic acid functionality [2] [3]. This nomenclature system utilizes numerical superscripts to indicate the specific ring positions and connectivity patterns within the quaterphenyl framework [2].
Additional alternative names documented in chemical databases include Quaterphenyl-4,4'''-dicarboxylic acid and the simplified designation Quaterphenyl dicarboxylic acid [2] [4]. These variations reflect different levels of structural detail while maintaining chemical accuracy. The compound is also frequently referenced using the abbreviated form 4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid in specialized literature [5].
| Nomenclature Type | Chemical Name |
|---|---|
| International Union of Pure and Applied Chemistry Name | 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid |
| Alternative Name 1 | [1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid |
| Alternative Name 2 | Quaterphenyl-4,4'''-dicarboxylic acid |
| Alternative Name 3 | 4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid |
| Alternative Name 4 | Quaterphenyl dicarboxylic acid |
| Common Laboratory Designation | Dihydroquaterphenyldicarboxylic acid |
The compound is assigned Chemical Abstracts Service Registry Number 143613-17-6, which serves as the primary unique identifier in chemical databases worldwide [6] [1] [2]. This Chemical Abstracts Service number provides unambiguous identification across scientific literature and commercial chemical supply systems [7] [8].
The PubChem Compound Identifier for this substance is 15646893, facilitating access to comprehensive chemical property data and structural information within the PubChem database system [1]. This identifier links to detailed molecular structure representations, computed properties, and related chemical information maintained by the National Center for Biotechnology Information [1].
The International Chemical Identifier Key for this compound is HKNHBZNRYLZPMH-UHFFFAOYSA-N, providing a unique text-based identifier derived from the molecular structure [1] [4]. This standardized identifier enables precise chemical substance identification across different database systems and chemical informatics platforms [1].
Simplified Molecular Input Line Entry System notation for this compound is documented as C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O [1] [4]. This string representation encodes the complete molecular structure in a machine-readable format suitable for computational chemistry applications [1].
| Identifier Type | Value |
|---|---|
| Chemical Abstracts Service Registry Number | 143613-17-6 |
| PubChem Compound Identifier | 15646893 |
| International Chemical Identifier Key | HKNHBZNRYLZPMH-UHFFFAOYSA-N |
| Simplified Molecular Input Line Entry System | C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)O)C4=CC=C(C=C4)C(=O)O |
| European Inventory of Existing Commercial chemical Substances Number | Not assigned |
| Molecular Data Library Number | MFCD30534208 |
This compound belongs to the broader chemical classification of aromatic carboxylic acids, specifically representing a dicarboxylic acid derivative with extended aromatic conjugation [13] [14]. The presence of two carboxylic acid functional groups classifies it as a dicarboxylic acid, while the aromatic ring system designates it as an aromatic carboxylic acid [13] [14].
Within the structural classification framework, the compound represents a benzenoid aromatic compound consisting of four phenyl groups connected in para positions [15]. This structural arrangement creates a rigid, linear molecular architecture characteristic of extended aromatic systems [2] [15]. The molecule exhibits properties typical of conjugated aromatic compounds, including extended pi-electron delocalization across the phenyl ring system [15] [16].
The compound falls under the classification of organic building blocks and chemical intermediates, particularly those utilized in materials science applications [2] [4]. Its structural characteristics make it suitable for applications requiring rigid aromatic linkers with terminal carboxylic acid functionality [2]. The dicarboxylic acid groups provide reactive sites for further chemical modification and polymerization reactions [17].
From a functional group perspective, the molecule contains two primary carboxylic acid groups (-COOH) positioned at opposite ends of the quaterphenyl backbone [1] [2]. This symmetrical arrangement of functional groups contributes to its utility as a bifunctional chemical intermediate [2]. The aromatic backbone provides structural rigidity while maintaining chemical stability under various reaction conditions [2].
| Classification Category | Description |
|---|---|
| Primary Chemical Class | Aromatic carboxylic acids |
| Functional Group Class | Dicarboxylic acids |
| Structural Class | Benzenoid aromatic compounds |
| Application Class | Chemical intermediates and building blocks |
| Molecular Architecture | Linear quaterphenyl systems |
| Symmetry Class | Symmetrical bifunctional molecules |
The compound represents a member of the oligophenyl series, specifically belonging to the quaterphenyl subfamily characterized by four connected phenyl rings [18] [19] [20]. Oligophenyls constitute a well-defined series of aromatic compounds where multiple phenyl groups are linked through single carbon-carbon bonds, creating extended aromatic systems with increasing molecular length [18] [19].
Within the oligophenyl classification system, this compound follows the progression from simpler oligophenyl structures. The series begins with biphenyl (two phenyl rings), advances to terphenyl (three phenyl rings), and extends to quaterphenyl (four phenyl rings) as represented by this compound [20] [15] [21]. Each successive member in the series adds one additional phenyl ring, resulting in increased molecular length and enhanced aromatic conjugation [20].
The quaterphenyl framework of this compound specifically follows the para-quaterphenyl structural pattern, where phenyl rings are connected through para positions (1,4-positions) [15] [16]. This linear connectivity pattern distinguishes it from other quaterphenyl isomers that may exhibit meta or ortho connectivity patterns [19] [16]. The para-connectivity creates a rigid, rod-like molecular structure with minimal steric hindrance between adjacent rings [15].
Research into oligophenyl compounds demonstrates that quaterphenyl derivatives exhibit unique properties related to their extended aromatic conjugation [18] [19]. Studies have shown that polyphenyl stationary phases demonstrate increasing hydrophobic selectivity, aromatic selectivity, and shape selectivity as the number of phenyl rings increases from one to four [20]. The quaterphenyl structure represents an optimal balance between molecular rigidity and synthetic accessibility within the oligophenyl series [20].
The dicarboxylic acid substitution pattern in this compound adds functional versatility to the basic quaterphenyl framework [2]. While unsubstituted quaterphenyl serves primarily as a chromophore and electronic material component [15], the addition of terminal carboxylic acid groups enables applications in coordination chemistry, materials synthesis, and supramolecular assembly [2].
| Oligophenyl Series Member | Number of Phenyl Rings | General Structure | Key Characteristics |
|---|---|---|---|
| Biphenyl | 2 | Ph-Ph | Basic aromatic conjugation |
| Terphenyl | 3 | Ph-Ph-Ph | Extended conjugation |
| Quaterphenyl | 4 | Ph-Ph-Ph-Ph | Optimal rigidity-flexibility balance |
| Higher Oligophenyls | 5+ | (Ph)n where n≥5 | Increased rigidity and conjugation |
4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid presents a well-defined molecular formula of C26H18O4, with a molecular weight of 394.42 grams per mole [1] [2]. The compound, catalogued under Chemical Abstracts Service number 143613-17-6, represents a significant member of the quaterphenyl family of organic compounds [3] [1].
| Property | Value |
|---|---|
| Molecular Formula | C26H18O4 |
| Molecular Weight (g/mol) | 394.42 |
| CAS Number | 143613-17-6 |
| Alternative Names | H2QPDC; [1,1':4',1'':4'',1'''-Quaterphenyl]-4,4'''-dicarboxylic acid |
| Structural Classification | Quaterphenyl derivative |
| Number of Phenyl Rings | 4 |
| Number of Carboxyl Groups | 2 |
| Linkage Pattern | 1,4-para connectivity |
| Appearance | Off-white powder/crystal |
| Melting Point (°C) | 235-240 |
The molecular composition reveals a symmetric arrangement where twenty-six carbon atoms form the structural backbone, eighteen hydrogen atoms provide peripheral saturation, and four oxygen atoms constitute the terminal carboxylic acid functionalities [1]. This precise stoichiometry reflects the compound's highly organized architecture, with each element contributing to its distinctive properties and potential applications in materials science [1].
The quaterphenyl backbone of 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid exhibits a linear arrangement of four phenyl rings connected through 1,4-para linkages [1]. This configuration creates an extended aromatic system measuring approximately 16.37 Ångströms from carbon to carbon across the molecular framework [4].
The backbone geometry demonstrates remarkable structural rigidity compared to shorter oligophenyl analogs [5] [6]. Research on poly(quaterphenyl piperidinium) systems has revealed that the quaterphenyl configuration significantly influences backbone flexibility and molecular packing characteristics [6] [7]. The para-para connectivity pattern ensures minimal steric hindrance between adjacent phenyl rings while maximizing π-conjugation throughout the molecular framework [5].
The geometrical parameters of the quaterphenyl backbone include characteristic carbon-carbon bond lengths of approximately 1.40 Ångströms within the aromatic rings and 1.48 Ångströms for the inter-ring connections [8]. Bond angles within the phenyl rings maintain the typical 120-degree geometry associated with sp2 hybridization, while the inter-ring torsion angles can vary depending on environmental conditions and crystal packing forces [9] [10].
Studies on oligophenyl conformational dynamics indicate that rotational barriers between adjacent phenyl rings in quaterphenyl systems range from 1.5 to 3.5 kilocalories per mole [11]. These relatively low barriers allow for conformational flexibility while maintaining the overall structural integrity of the molecular framework [12] [13].
The terminal carboxylic acid groups of 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid occupy strategic positions at the 4 and 4''' positions of the quaterphenyl framework [1]. Each carboxylic acid functionality consists of a carbonyl group (C=O) bonded to a hydroxyl group (OH), creating the characteristic -COOH structure [14] [15].
The carboxylic acid groups exhibit distinctive electronic properties due to their electron-withdrawing nature and ability to participate in hydrogen bonding interactions [16] [17]. Research on carboxylic acid-metal cation interactions demonstrates that these terminal groups can adopt various coordination modes depending on pH conditions and the presence of metal ions [16].
Structural analysis reveals that the carboxylic acid groups maintain near-coplanar orientation with their respective phenyl rings, with dihedral angles typically ranging from 0 to 30 degrees [18]. This planarity facilitates optimal π-conjugation between the carbonyl system and the aromatic framework, contributing to the compound's electronic properties .
The terminal carboxylic acid functionalities serve as primary sites for intermolecular interactions, including hydrogen bonding networks and metal coordination complexes [1] [20]. In crystal structures, these groups frequently participate in centrosymmetric dimeric arrangements through O-H···O hydrogen bonds, creating robust supramolecular assemblies [21].
The structural characteristics of 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid can be systematically compared with its shorter oligophenyl analogs to understand the effects of chain length extension on molecular properties [8] [22].
| Compound | Phenyl Rings | Carboxyl Groups | Molecular Formula | Molecular Weight (g/mol) | Chain Length |
|---|---|---|---|---|---|
| Benzoic acid | 1 | 1 | C7H6O2 | 122.12 | Monomer |
| Biphenyl-4-carboxylic acid | 2 | 1 | C13H10O2 | 198.22 | Dimer |
| Biphenyl-4,4'-dicarboxylic acid | 2 | 2 | C14H10O4 | 242.23 | Dimer |
| Terphenyl-4,4''-dicarboxylic acid | 3 | 2 | C20H14O4 | 318.32 | Trimer |
| 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid | 4 | 2 | C26H18O4 | 394.42 | Tetramer |
The progression from monomeric benzoic acid to the quaterphenyl derivative demonstrates a systematic increase in molecular weight and structural complexity [23] [24]. Each additional phenyl ring contributes approximately 76 atomic mass units to the overall molecular weight, reflecting the additive nature of the oligophenyl assembly [25].
Conformational analysis studies indicate that longer oligophenyl chains exhibit increased flexibility compared to their shorter analogs [13] [26]. While biphenyl systems typically display torsion angles of 30-40 degrees between adjacent rings, quaterphenyl derivatives can adopt a wider range of conformations depending on environmental constraints [27] [9].
The extended π-conjugation in quaterphenyl systems results in distinctive optical and electronic properties compared to shorter analogs [28] [29]. Research on oligophenyl-based materials demonstrates that quaterphenyl derivatives exhibit red-shifted absorption spectra and enhanced charge transport capabilities relative to biphenyl and terphenyl compounds [26].
The conformational landscape of 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid encompasses multiple energy minima corresponding to different arrangements of the phenyl rings around their connecting bonds [8] [13]. Theoretical calculations and experimental investigations reveal that the molecule can adopt various conformations with energy differences typically ranging from 1 to 7 kilocalories per mole [30] [12].
The primary conformational degrees of freedom involve rotation around the four inter-phenyl bonds, creating a complex multidimensional potential energy surface [11] [9]. Each torsion angle can vary from 0 to 180 degrees, although steric interactions between ortho-hydrogen atoms on adjacent rings typically favor non-planar conformations [31] [27].
Computational studies using density functional theory methods indicate that the most stable conformations correspond to alternating torsion angles of approximately ±30 to ±40 degrees [18] [30]. This arrangement minimizes steric repulsion while maintaining reasonable π-orbital overlap between adjacent rings [8].
Dynamic nuclear magnetic resonance spectroscopy studies on similar oligophenyl systems reveal that conformational exchange occurs on timescales ranging from microseconds to milliseconds at room temperature [13]. The activation barriers for rotation around individual inter-phenyl bonds typically range from 10 to 15 kilocalories per mole, allowing for rapid conformational interconversion under ambient conditions [12] [32].
Temperature-dependent conformational analysis demonstrates that increased thermal energy promotes population of higher-energy conformational states [33] [34]. At elevated temperatures, the molecule can access nearly planar conformations that maximize π-conjugation but incur significant steric penalties [12].
Solvent effects significantly influence the conformational preferences of 4-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzoic acid [12]. Polar solvents tend to stabilize conformations with enhanced dipole moments, while non-polar environments favor more symmetric arrangements [30]. The terminal carboxylic acid groups can participate in intramolecular hydrogen bonding interactions that further constrain the conformational space [21].